5-Methyl-3-nitro-2-(pentyloxy)pyridine
Description
5-Methyl-3-nitro-2-(pentyloxy)pyridine (CAS: [1881293-57-7], MFCD29043417) is a nitro-substituted pyridine derivative characterized by a methyl group at position 5, a nitro group at position 3, and a pentyloxy chain at position 2 of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 236.26 g/mol. The compound is commercially available with a purity of 95% and is typically supplied in 1g, 5g, and 25g quantities .
Properties
IUPAC Name |
5-methyl-3-nitro-2-pentoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-6-16-11-10(13(14)15)7-9(2)8-12-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCYDIMUSXGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitro-2-(pentyloxy)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of a pentyloxy group. One common method is the nitration of 5-methyl-2-pentyloxypyridine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-nitro-2-(pentyloxy)pyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Methyl-3-nitro-2-(pentyloxy)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-2-(pentyloxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pentyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Methyl-3-nitro-2-(pentyloxy)pyridine with structurally related pyridine derivatives:
Physicochemical Properties
- Lipophilicity : The pentyloxy chain in the target compound enhances lipophilicity (logP ≈ 2.8 predicted) compared to methoxy (logP ≈ 1.2) or ethoxy analogs, making it more suitable for lipid-rich environments.
- Solubility : Methoxy and shorter alkoxy derivatives (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit higher aqueous solubility due to reduced hydrophobicity .
- Electronic Effects : The nitro group at position 3 in the target compound withdraws electron density, polarizing the pyridine ring. In contrast, 5-nitro isomers (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit distinct electronic profiles due to meta vs. para substitution .
Key Research Findings
- Synthetic Challenges : Longer alkoxy chains (e.g., pentyloxy) require optimized conditions for introduction, as steric effects can reduce yields compared to methoxy derivatives .
- Structure-Activity Relationships (SAR) : Nitro position significantly impacts bioactivity. For example, 3-nitro isomers may exhibit different antimicrobial potency compared to 5-nitro analogs .
- Thermal Stability : Nitro groups generally decrease thermal stability, but bulky substituents like pentyloxy may counteract this by increasing molecular rigidity.
Biological Activity
5-Methyl-3-nitro-2-(pentyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
This compound is characterized by a pyridine ring substituted with a methyl group, a nitro group, and a pentyloxy group. The synthesis typically involves multi-step organic reactions, starting with the nitration of 5-methyl-2-pentyloxy-pyridine. This process is carried out under controlled conditions to achieve selective nitration at the appropriate position on the pyridine ring. The resulting compound can be purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitroxoline (a related compound) have shown potent effects against various bacterial strains and cancer cell lines . The biological activity is often attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components.
Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of nitroxoline derivatives, revealing their ability to inhibit cell proliferation in pancreatic cancer models. These compounds demonstrated significant cytotoxicity against cancer cell lines such as A549 and MCF-7, with IC50 values indicating effective anti-proliferative properties . The mechanism involves modulation of multiple biological pathways, including apoptosis induction and cell cycle arrest.
The mechanism of action for this compound is complex and may involve:
- Bioreduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that interact with DNA or proteins.
- Cell Membrane Interaction : The pentyloxy group enhances lipophilicity, facilitating interaction with lipid membranes and promoting cellular uptake.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
Data Summary
| Biological Activity | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | 1.06 ± 0.16 | A549 (Lung Cancer) |
| 1.23 ± 0.18 | MCF-7 (Breast Cancer) | |
| 2.73 ± 0.33 | HeLa (Cervical Cancer) |
Case Studies
- Pancreatic Cancer Study : A study evaluated several nitroxoline derivatives against pancreatic cancer cell lines, showing that some compounds had better anti-proliferative effects than traditional treatments like erlotinib. This suggests that modifications to the nitroxoline structure could enhance therapeutic efficacy .
- Antimicrobial Evaluation : Another research project focused on a library of pyridine derivatives, including those similar to this compound, demonstrating notable antibacterial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
